Methyl (13S)-13-methylpentadecanoate

Lipidomics Enantioselective GC Food Chemistry

Methyl (13S)-13-methylpentadecanoate (CAS 900520-98-1) is a defined (S)-enantiomer of a methyl-branched fatty acid methyl ester (FAME), specifically the anteiso-C16:0 methyl ester. Unlike straight-chain FAMEs, anteiso-fatty acids possess a stereogenic center at the antepenultimate carbon, making them inherently chiral.

Molecular Formula C17H34O2
Molecular Weight 270.5 g/mol
CAS No. 900520-98-1
Cat. No. B12606818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (13S)-13-methylpentadecanoate
CAS900520-98-1
Molecular FormulaC17H34O2
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCCC(=O)OC
InChIInChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3/t16-/m0/s1
InChIKeyFRGDXZRZDAJTOU-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl (13S)-13-methylpentadecanoate (CAS 900520-98-1) as a Chiral Analytical Standard


Methyl (13S)-13-methylpentadecanoate (CAS 900520-98-1) is a defined (S)-enantiomer of a methyl-branched fatty acid methyl ester (FAME), specifically the anteiso-C16:0 methyl ester [1]. Unlike straight-chain FAMEs, anteiso-fatty acids possess a stereogenic center at the antepenultimate carbon, making them inherently chiral [2]. This compound is positioned as an enantiopure standard for chiral GC or LC-MS analysis, enabling the separation and quantification of (S)- and (R)-enantiomers in complex biological and food matrices [3].

Why Generic Methyl 13-Methylpentadecanoate Cannot Replace the Enantiopure (13S)-Form


Procurement of the non-stereospecific methyl 13-methylpentadecanoate (CAS 5487-50-3) or a racemic anteiso-C16:0 mixture cannot fulfill the role of the (13S)-enantiomer. As anteiso-fatty acids are chiral, their enantiomers exhibit distinct behaviors in biological systems and require enantioselective methods for accurate quantification [1]. Studies have demonstrated that the (S)-enantiomer is the dominant form in nature, but (R)-enantiomers are consistently present and can be enriched in specific lipid fractions, such as polar lipids in food and microorganisms, by up to fivefold compared to neutral lipids [2]. Using a racemic mixture as an internal standard would fail to resolve these enantiomeric distributions, leading to inaccurate quantification and biological misinterpretation [3].

Quantitative Differentiation Evidence for Methyl (13S)-13-Methylpentadecanoate


Enantiomeric excess of (S)-anteiso-C16:0 in natural lipids provides a baseline for chiral standard requirements

In analyses of aquatic food and cheese, the (S)-enantiomer of anteiso-fatty acids (a15:0 and a17:0) was found to be dominant, but the (R)-enantiomer proportion was up to fivefold higher in polar lipids compared to neutral lipids [1]. While this study focused on a15:0 and a17:0, the chiral center is identical in a16:0, establishing a class-wide requirement for enantiopure standards [2]. A racemic anteiso-C16:0 methyl ester would co-elute or fail to calibrate for enantiomeric excess, a problem the (13S)-form solves.

Lipidomics Enantioselective GC Food Chemistry

Chiral GC resolution of branched-chain FAMEs demonstrates feasibility and necessity of enantiopure forms

Racemic mixtures of 2-alkyl-branched fatty acid methyl esters were successfully resolved on a commercially available chiral stationary phase (heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin) [1]. This proof-of-concept for branched FAME enantiomer separation directly applies to anteiso-C16:0, where the (13S)-form is required as a single-enantiomer standard to identify and quantify the resolved peaks.

Analytical Chemistry GC-MS Chiral Separation

Membrane fluidity modulation differs between iso and anteiso branched-chain fatty acids

The physical properties of branched-chain fatty acids influence membrane fluidity and antimicrobial potency. Fatty acids with an anteiso (omega-2 methyl) branch exhibit distinct monolayer collapse pressures compared to iso (omega-1 methyl) and straight-chain analogs [1]. While specific data for methyl (13S)-13-methylpentadecanoate is not isolated, the class-level property of anteiso branching is known to enhance fungistatic and bacteriostatic effects relative to linear chains [2]. The defined stereochemistry may further influence these membrane interactions, as enantiomers of chiral membrane lipids can differentially modulate lipid packing.

Membrane Biophysics Microbiology Antimicrobial Lipids

Validated Application Scenarios for Methyl (13S)-13-Methylpentadecanoate


Chiral Internal Standard for Quantifying Anteiso-Fatty Acid Enantiomers in Food and Biological Samples

The pure (13S)-enantiomer serves as an essential internal standard in enantioselective GC-MS or LC-MS workflows. By spiking samples with the (13S)-form, researchers can accurately calculate enantiomeric excess of anteiso-C16:0 in lipids from dairy, meat, microbial cultures, and environmental samples, addressing the documented variability in (R)-enantiomer proportions [1][2].

Method Calibration for Chiral Stationary Phase GC Columns

Used to calibrate and validate chiral GC columns (e.g., modified β-cyclodextrin phases) for the separation of branched-chain FAME enantiomers [3]. The compound's known retention time and elution order for the (S)-enantiomer establishes a reference point for building comprehensive chiral FAME libraries.

Synthesis of Enantiopure Phospholipids for Membrane Model Studies

The enantiopure methyl ester can be hydrolyzed to the free acid and incorporated into phosphatidylcholines or other phospholipids. This enables systematic investigations of how the stereochemistry of the anteiso branch influences lipid packing, membrane fluidity, and interactions with cholesterol or antimicrobial peptides [4].

Authenticity Marker and Adulteration Detection in High-Value Dairy Products

The enantiomeric ratio of anteiso-C16:0 has potential as a biomarker for microbial fermentation processes versus non-fermented adulteration. Utilizing the (13S)-standard allows regulatory and quality control laboratories to establish baseline enantiomeric profiles for authentic products like cheese, where polar lipid fractions show distinct (R)-enantiomer enrichment [1].

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